PKUMDL-WQ-2201

Description

Propriétés

IUPAC Name |

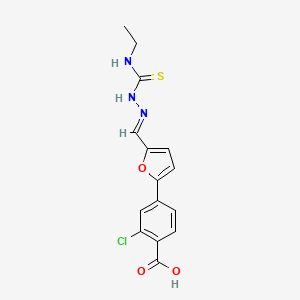

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACBFAEZIPDRT-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+ competing allosteric inhibition.[1] |

| PHGDH mutant (T59A) | This compound | 69 | --- |

| PHGDH mutant (T56AK57A) | This compound | >300 | --- |

Table 2: Cell-Based Activity Data

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) | Notes |

| MDA-MB-468 | Breast Cancer | Amplified | 7.7 | Highly sensitive. |

| HCC70 | Breast Cancer | Amplified | 10.8 | Highly sensitive. |

| ZR-75-1 | Breast Cancer | Non-amplified | >100 | Reduced sensitivity. |

| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

| MCF-7 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

Signaling and Metabolic Pathways

The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.

The Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PHGDH Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]

Materials:

-

Recombinant human PHGDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate solution: 3-Phosphoglycerate (3-PG)

-

Cofactor solution: NAD+

-

Detection reagents: Diaphorase, Resazurin

-

This compound

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

-

Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

-

This compound

-

96-well clear cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]

Materials:

-

MDA-MB-468 human breast cancer cells

-

Female immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.

Workflow for Identification of this compound

This diagram illustrates the structure-based virtual screening approach used to identify this compound.

Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.

Allosteric Inhibition Mechanism

This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.

Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. physiology.elte.hu [physiology.elte.hu]

- 8. aacrjournals.org [aacrjournals.org]

PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.

Introduction to PHGDH and its Role in Cancer

D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Selective Allosteric Inhibitor

This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (μM) | Inhibition Type | Binding Site |

| This compound | PHGDH | 35.7 | Allosteric, Non-NAD+-competing | Site II |

| This compound | PHGDH (T59A mutant) | 69 | - | - |

| This compound | PHGDH (T56A/K57A mutant) | >300 | - | - |

Data sourced from MedChemExpress.[6]

Table 2: Cellular Activity (EC50 Values)

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Breast Cancer | Amplified | 6.90[4] |

| HCC70 | Breast Cancer | Amplified | 10.0[4] |

| ZR-75-1 | Breast Cancer | Non-dependent | >100[4] |

EC50 values represent the concentration required to inhibit cell viability by 50%.[4]

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| NOD.CB17-Prkdc/J mice | MDA-MB-468 (orthotopic xenograft) | This compound | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth |

Data sourced from MedChemExpress and the primary research publication.[4][6]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Caption: General experimental workflow for PHGDH inhibitor characterization.

Detailed Experimental Protocols

PHGDH Enzymatic Activity Assay

This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by diaphorase.

Materials:

-

Recombinant human PHGDH enzyme

-

Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Substrate: 3-phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

Coupling Enzyme: Diaphorase

-

Reporter: Resazurin

-

Product Scavenger: Hydrazine sulfate (to prevent product inhibition)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates (black, clear bottom)

-

Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)

Procedure:

-

Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.

-

Add the PHGDH enzyme to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates (white, opaque walls)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Study

This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)

-

MDA-MB-468 human breast cancer cells

-

Matrigel

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., saline, DMSO/Cremophor mixture)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.

References

- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[1][2][3] |

| PHGDH Mutant (T59A) | This compound | 69 | |

| PHGDH Mutant (T56AK57A) | This compound | >300 |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) | Notes |

| MDA-MB-468 | PHGDH-amplified Breast Cancer | 7.7 | Demonstrates selectivity for PHGDH-amplified cells.[1] |

| HCC70 | PHGDH-amplified Breast Cancer | 10.8 | [1] |

Table 3: In Vivo Efficacy in Xenograft Model

| Xenograft Model | Treatment | Dosage | Duration | Outcome |

| MDA-MB-468 | This compound | 5-20 mg/kg (i.p.) | Once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][9] |

Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling

| Metabolite | Isotopologue | Effect of this compound Treatment | Implication |

| Uridine Triphosphate (UTP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Adenosine Triphosphate (ATP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Glutathione | m+2 | Decrease | Inhibition of metabolism downstream of serine and glycine synthesis.[9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.

Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

-

Methodology:

-

Recombinant human PHGDH enzyme is purified.

-

The enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

-

Methodology:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]

-

Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

EC50 values are determined from the resulting dose-response curves.

-

U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis

-

Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.

-

Methodology:

-

Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.

-

Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

-

Metabolites are extracted from the cells, typically using a cold methanol-water solution.

-

The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]

-

The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]

-

Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]

-

At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.

PHGDH and the Serine Synthesis Pathway in Cancer

The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:

-

Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]

-

Amino Acids: It is a precursor for glycine and cysteine biosynthesis.

-

Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.

-

Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]

In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]

Signaling Pathways Involving PHGDH

The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.

Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.

This compound: A Potent and Selective Allosteric PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| Target | Human PHGDH | Wild-Type Enzyme |

| IC₅₀ | 35.7 µM[10] | Allosteric, non-NAD+-competing |

| Mutant PHGDH (T59A) IC₅₀ | 69 µM[10] | Reduced sensitivity |

| Mutant PHGDH (T56AK57A) IC₅₀ | >300 µM[10] | Significantly reduced sensitivity |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC₅₀ |

| MDA-MB-468 | Amplified[10] | 7.7 µM[10] |

| HCC70 | Amplified[10] | 10.8 µM[10] |

| ZR-75-1 | Non-amplified[9] | >100 µM (approx. 13-18 fold less active)[9] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Outcome |

| Xenograft Mice | MDA-MB-468[10] | 5-20 mg/kg, i.p., daily for 30 days[10] | Substantial inhibition of tumor growth[9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (containing 3-PG and NAD+)

-

PHGDH Developer

-

NADH Standard

-

Purified PHGDH or cell/tissue lysate

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.

-

Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]

-

Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.

Cell Viability Assay

This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.

Materials:

-

PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Stable Isotope Tracing of Serine Synthesis

This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.

Materials:

-

PHGDH-dependent cancer cell line

-

Serine-free cell culture medium

-

[U-¹³C]-glucose

-

This compound

-

Methanol/water extraction buffer (80:20)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.

-

Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]

-

Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]

-

Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]

-

LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]

-

Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Logical Relationships in PHGDH Inhibition

The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.

Caption: The causal chain from PHGDH inhibition to tumor suppression.

Conclusion

PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]

References

- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 7. rupress.org [rupress.org]

- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. benchchem.com [benchchem.com]

Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2201, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in the context of breast cancer. PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation. This compound was identified through a structure-based design approach and has demonstrated selective efficacy in PHGDH-amplified breast cancer models. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate PHGDH as the direct target of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of uncontrolled growth. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis. Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway and its amplification and overexpression have been identified in various malignancies, including breast cancer.[1][2] This makes PHGDH an attractive therapeutic target.

This compound is a potent and selective allosteric inhibitor of PHGDH.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This guide outlines the comprehensive validation of PHGDH as the molecular target of this compound in breast cancer cells.

This compound: Mechanism of Action and Efficacy

This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH.[4] Its binding to a site distinct from the active site leads to a reduction in the enzyme's catalytic efficiency, thereby suppressing the de novo synthesis of serine in cancer cells.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-Type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[4][5][6] |

| PHGDH Mutant (T59A) | This compound | 69 | Demonstrates binding to a specific allosteric site.[4] |

| PHGDH Mutant (T56A/K57A) | This compound | >300 | Further confirms the binding site specificity.[4] |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | Inhibitor | EC50 (μM) | Assay |

| MDA-MB-468 | Amplified | This compound | 6.90 (or 7.7) | Cell Viability[3][4] |

| HCC70 | Amplified | This compound | 10.0 (or 10.8) | Cell Viability[3][4] |

| ZR-75-1 | Non-amplified | This compound | >100 | Cell Viability[3] |

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Model | Cell Line | Treatment | Dosage | Duration | Outcome |

| Mouse Xenograft | MDA-MB-468 | This compound | 5-20 mg/kg (i.p., daily) | 30 days | Substantial inhibition of tumor growth.[3][4] |

Signaling Pathways and Experimental Workflows

Serine Synthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo serine synthesis pathway and the point of inhibition by this compound.

Target Validation Workflow

The validation of PHGDH as the target of this compound follows a multi-step experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the target validation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent substrate.

Materials:

-

Recombinant human PHGDH protein

-

Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione

-

Substrates: 3-Phosphoglycerate (3-PG) and NAD+

-

Coupling Enzyme: Diaphorase

-

Fluorescent Probe: Resazurin

-

This compound stock solution in DMSO

-

384-well black, solid-bottom assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (for controls) into the wells of a 384-well plate.

-

Add a solution of PHGDH enzyme in assay buffer to all wells except for the "no-enzyme" control wells.

-

Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.

-

Initiate the reaction by adding the substrate/cofactor mix to all wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT-Based)

This colorimetric assay assesses the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

-

PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., ZR-75-1) breast cancer cell lines.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

-

Incubate the cells with the compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

CRISPR/Cas9-Mediated PHGDH Knockout for On-Target Validation

This protocol is used to generate PHGDH knockout cell lines to confirm that the cytotoxic effects of this compound are dependent on the presence of its target.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-468).

-

CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting PHGDH.

-

Transfection reagent.

-

Puromycin or other selection antibiotic.

-

96-well plates for single-cell cloning.

-

Reagents for Western blotting (see protocol 4.4).

Procedure:

-

Design and clone a gRNA sequence targeting an early exon of the PHGDH gene into a Cas9-expressing vector.

-

Transfect the breast cancer cells with the PHGDH-targeting CRISPR/Cas9 plasmid.

-

After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

-

Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

-

Expand the single-cell clones and screen for PHGDH knockout by Western blot analysis.

-

Validate the on-target effects of this compound by performing a cell viability assay (as in protocol 4.2) on the wild-type and PHGDH knockout cell lines. A significant reduction in the compound's potency in the knockout cells confirms on-target activity.

Western Blotting for PHGDH Expression

This technique is used to detect and quantify the levels of PHGDH protein in cell lysates.

Materials:

-

Cell lysates from breast cancer cell lines.

-

Protein lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-PHGDH.

-

Primary antibody: anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Breast Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

MDA-MB-468 breast cancer cells.

-

Matrigel.

-

This compound formulation for intraperitoneal (i.p.) injection.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion

The comprehensive target validation workflow described in this guide provides robust evidence for the mechanism of action of this compound. The biochemical assays confirm direct inhibition of PHGDH, while cell-based assays demonstrate on-target engagement and selective cytotoxicity in PHGDH-amplified breast cancer cells. Furthermore, the in vivo studies validate the therapeutic potential of targeting the de novo serine synthesis pathway with this compound in a preclinical setting. This body of evidence strongly supports the continued development of this compound as a targeted therapy for breast cancers dependent on the serine synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wcrj.net [wcrj.net]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Understanding the Selectivity of PKUMDL-WQ-2201 for PHGDH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective allosteric inhibitor PKUMDL-WQ-2201 and its interaction with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), a key player in cancer metabolism. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its selectivity, and the underlying biochemical pathways.

Core Data Presentation

The selectivity and potency of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

| Target | IC50 (μM) | Notes |

| Wild-Type PHGDH | 35.7 ± 8.6 | Allosteric, non-NAD+-competing inhibition.[1][2] |

| PHGDH Mutant (T59A) | 69 ± 40 | Mutation in the predicted allosteric binding site II reduces inhibitor potency.[3] |

| PHGDH Mutant (T56A/K57A) | >300 | Key residues in the predicted allosteric site II are crucial for inhibitor binding.[3] |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC50 (μM) | Notes |

| MDA-MB-468 | Amplified | 6.90 | Demonstrates high sensitivity to PHGDH inhibition.[4] |

| HCC70 | Amplified | 10.0 | Shows significant sensitivity.[4] |

| ZR-75-1 | Non-amplified | >100 | Significantly less sensitive, indicating selectivity for PHGDH-dependent cells.[4] |

| MDA-MB-231 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4][5] |

| MCF-7 | Non-amplified | Not measurable | Low dependence on PHGDH for proliferation.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH by measuring the reduction of NAD+ to NADH.

Materials:

-

Recombinant human PHGDH enzyme

-

Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione[6]

-

Substrate: 3-phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing PHGDH enzyme in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 3-PG and NAD+ to the wells.

-

Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This corresponds to the production of NADH.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay

This assay determines the effect of this compound on the viability of different cancer cell lines, providing a measure of its cytotoxic and cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, HCC70, ZR-75-1, MDA-MB-231, MCF-7)

-

Complete cell culture medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

MDA-MB-468 breast cancer cells

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the selectivity and mechanism of action of this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

PKUMDL-WQ-2201: A Technical Guide for Researchers

An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.

Core Molecular Data

This compound is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.

| Property | Value | Source(s) |

| Molecular Weight | 351.81 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₅H₁₄ClN₃O₃S | [1][2][5] |

| CAS Number | 592474-91-4 | [1] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action: Allosteric Inhibition of PHGDH

This compound functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]

The following diagram illustrates the inhibitory effect of this compound on the serine synthesis pathway.

Caption: Allosteric inhibition of PHGDH by this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PHGDH.

Methodology:

-

Recombinant human PHGDH enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.

-

The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, the reported IC₅₀ is 35.7 µM.[1][4][6]

The general workflow for a PHGDH inhibitor screening assay is depicted below.

Caption: Workflow for PHGDH enzyme inhibition assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.

-

The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-response curves. This compound has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.

-

Tumor volume and body weight are monitored regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that this compound inhibits tumor growth in xenograft mouse models.[1][4][6]

The logical flow of an in vivo xenograft study is outlined below.

Caption: Experimental workflow for in vivo xenograft studies.

Quantitative Data Summary

| Assay Type | Cell Line | Parameter | Value | Source(s) |

| Enzyme Inhibition | - | IC₅₀ | 35.7 µM | [1][4][6] |

| Cell Viability | MDA-MB-468 (PHGDH-amplified) | EC₅₀ | 6.90 µM | [6] |

| Cell Viability | HCC70 (PHGDH-amplified) | EC₅₀ | 10.0 µM | [6] |

| In Vivo Efficacy | MDA-MB-468 Xenograft | - | Significant tumor growth inhibition | [1][6] |

References

- 1. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity. | Semantic Scholar [semanticscholar.org]

- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

PKUMDL-WQ-2201: A Comprehensive Technical Guide to a Novel Allosteric Inhibitor of PHGDH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKUMDL-WQ-2201, a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document details its chemical properties, supplier information, mechanism of action, and its application in cancer research, supported by experimental data and detailed protocols.

Chemical Information and Supplier Details

This compound is a small molecule inhibitor that targets the enzyme PHGDH, a critical component of the serine biosynthesis pathway.

CAS Number: 592474-91-4

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄ClN₃O₃S |

| Molecular Weight | 351.81 g/mol |

| Appearance | White to brown powder |

| Solubility | Soluble in DMSO |

Table 2: Supplier Information for this compound

| Supplier | Catalog Number | Notes |

| MedChemExpress | HY-101893 | For research use only. |

| Probechem Biochemicals | PC-72880 | For laboratory use only. |

| Sigma-Aldrich | SML1965 | For research use only. |

| Tocris Bioscience | 6581 | Discontinued. |

Mechanism of Action and Signaling Pathway

This compound functions as a non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound effectively blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell proliferation, particularly in cancer cells.[2]

The serine biosynthesis pathway is a key metabolic route that is often upregulated in various cancers to meet the high demand for biomass production.[4] Inhibition of this pathway by this compound has been shown to selectively suppress the growth of cancer cells with high PHGDH expression.

Caption: Serine Biosynthesis Pathway and Inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both cell-based assays and animal models of cancer.

Table 3: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (Enzymatic Assay) | EC₅₀ (Cell Viability) | Reference |

| MDA-MB-468 | Breast Cancer | 35.7 µM | 7.7 µM | [5] |

| HCC70 | Breast Cancer | 35.7 µM | 10.8 µM | [5] |

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[5] Treatment of mice bearing MDA-MB-468 xenografts with this compound resulted in a substantial reduction in tumor volume compared to vehicle-treated controls.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a resazurin-based assay.

Caption: Experimental Workflow for Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates (opaque-walled for fluorescence)

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 100 µM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using a suitable software.

Western Blotting for PHGDH Expression

This protocol details the detection of PHGDH protein levels in cell lysates.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PHGDH

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

MDA-MB-468 cancer cells

-

Matrigel

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[5]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis.[5]

Conclusion

This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity for PHGDH make it a promising candidate for further preclinical and clinical development. This guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

PKUMDL-WQ-2201: A Technical Whitepaper on the Foundational Allosteric Inhibitor of PHGDH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PKUMDL-WQ-2201 is a novel, first-in-class, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key quantitative data, and the detailed experimental protocols used in its initial characterization. The information presented herein is derived from the seminal publication by Wang et al., "Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity," and other supporting resources.[2]

Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH.[3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, which in turn inhibits its catalytic activity.[2] This allosteric mechanism prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By inhibiting PHGDH, this compound effectively suppresses de novo serine synthesis in cancer cells that are dependent on this pathway for survival and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on this compound.

| Parameter | Value | Description | Reference |

| IC50 (WT PHGDH) | 35.7 µM | The half maximal inhibitory concentration against wild-type PHGDH enzyme. | [1] |

| IC50 (T59A mutant) | 69 µM | The half maximal inhibitory concentration against the T59A mutant of PHGDH. | [1] |

| IC50 (T56AK57A mutant) | >300 µM | The half maximal inhibitory concentration against the T56AK57A mutant of PHGDH. | [1] |

| Cell Line | Description | EC50 | Reference |

| MDA-MB-468 | PHGDH-amplified breast cancer | 7.7 µM | [1] |

| HCC70 | PHGDH-amplified breast cancer | 10.8 µM | [1] |

| Parameter | Value | Description | Reference |

| Dosing Regimen | 5-20 mg/kg | Intraperitoneal (i.p.) injection, once daily for 30 days. | [1] |

| Animal Model | MDA-MB-468 xenografts | Nude mice with implanted MDA-MB-468 tumors. | [1] |

| Outcome | Tumor Growth Inhibition | Substantial inhibitory effects on tumor growth compared to vehicle-treated mice. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for the evaluation of this compound.

Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.

Materials:

-

Recombinant human PHGDH enzyme

-

This compound

-

3-phosphoglycerate (3-PG)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the PHGDH enzyme to each well.

-

Add the serially diluted this compound to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of 3-PG and NAD+.

-

Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-